

Introduction: The Molecular Profile of (S)-1,1-diphenylpropan-2-amine

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Compound of Interest

Compound Name: (S)-1,1-diphenylpropan-2-amine

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(S)-1,1-diphenylpropan-2-amine is a chiral primary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol [1]. Its structure features a stereocenter at the C2 position, bonded to an amino group, a methyl group, and a bulky diphenylmethyl group. This specific three-dimensional arrangement is crucial for its application as a chiral ligand in asymmetric synthesis, where it can induce high enantioselectivity in chemical transformations[1].

The unambiguous confirmation of both the chemical structure and the stereochemical integrity of **(S)-1,1-diphenylpropan-2-amine** is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization process. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. This integrated approach provides a unique spectroscopic fingerprint, ensuring the identity, purity, and quality of the material.

Table 1: Chemical Identity of **(S)-1,1-diphenylpropan-2-amine**

Property	Value	Source
CAS Number	67659-37-4	[1]
Molecular Formula	C ₁₅ H ₁₇ N	[1]
Molecular Weight	211.30 g/mol	[1] [2]
IUPAC Name	(2S)-1,1-diphenylpropan-2-amine	

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in solution. The following data for ¹H and ¹³C NMR are predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, amine, and methyl protons. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its coupling (splitting pattern) with neighboring protons.

Table 2: Predicted ¹H NMR Data for **(S)-1,1-diphenylpropan-2-amine**

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H-Ar (Phenyl)	7.35 - 7.15	Multiplet (m)	10H	The ten protons on the two phenyl rings are in slightly different environments, leading to a complex, overlapping signal in the typical aromatic region.
H-1 (CHPh ₂)	4.10	Doublet (d)	1H	This benzylic proton is coupled to the single proton at H-2, resulting in a doublet. Its position is downfield due to the strong deshielding effect of the two adjacent phenyl rings.
H-2 (CHNH ₂)	3.45	Multiplet (m)	1H	This proton is coupled to the H-1 proton (doublet) and the three H-3 methyl protons (quartet). The resulting pattern will be a

				multiplet (doublet of quartets).
NH ₂ (Amine)	1.50	Broad Singlet (br s)	2H	Amine protons often exhibit exchange broadening and do not typically couple with adjacent protons, resulting in a broad singlet. The chemical shift can vary with concentration and solvent.
H-3 (CH ₃)	1.20	Doublet (d)	3H	The methyl protons are coupled to the single proton at H-2, leading to a doublet. This signal appears in the upfield aliphatic region.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for **(S)-1,1-diphenylpropan-2-amine**

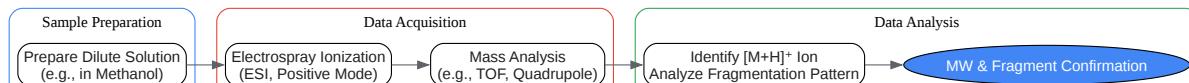
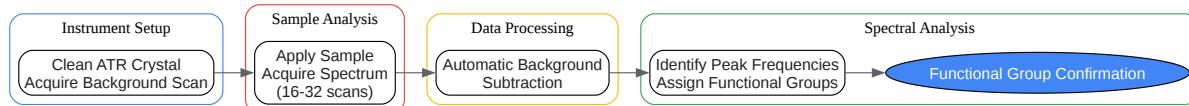
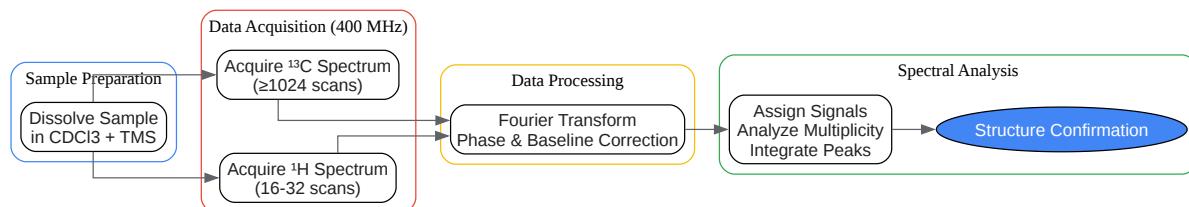
Carbon Assignment	Predicted δ (ppm)	Rationale
C-Ar (Quaternary)	144.5	The two quaternary carbons to which the phenyl rings are attached.
C-Ar (CH)	128.8, 128.2, 126.5	Aromatic carbons of the phenyl rings. At least three distinct signals are expected for the ortho, meta, and para positions.
C-1 (CHPh ₂)	58.0	The benzylic carbon is significantly deshielded by the two phenyl groups.
C-2 (CHNH ₂)	50.5	The carbon bearing the amine group.
C-3 (CH ₃)	24.0	The terminal methyl carbon, appearing in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **(S)-1,1-diphenylpropan-2-amine** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ^1H NMR signals to determine proton ratios.

NMR Workflow Diagram



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References

- 1. (S)-1,1-diphenylpropan-2-amine (67659-37-4) for sale [vulcanchem.com]
- 2. (1R,2S)-1,2-diphenylpropan-1-amine | C15H17N | CID 12846067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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